molecular formula C13H18N6O3 B14762081 9-((3aR,4S,6R,6aR)-6-(Aminomethyl)-2,2-dimethyl-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine

9-((3aR,4S,6R,6aR)-6-(Aminomethyl)-2,2-dimethyl-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine

Cat. No.: B14762081
M. Wt: 306.32 g/mol
InChI Key: RGJLVQRLOVOJRF-PPSWKLDYSA-N
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Description

9-((3aR,4S,6R,6aR)-6-(Aminomethyl)-2,2-dimethyl-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a purine base linked to a tetrahydrofurodioxol ring system, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-((3aR,4S,6R,6aR)-6-(Aminomethyl)-2,2-dimethyl-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrahydrofurodioxol ring system and the subsequent attachment of the purine base. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.

Biology

In biological research, the compound’s interactions with biomolecules are of interest. It may be used to study enzyme mechanisms, protein-ligand interactions, and cellular processes.

Medicine

The compound has potential applications in medicine, particularly in drug discovery and development. Its unique structure allows it to interact with specific molecular targets, making it a candidate for therapeutic agents.

Industry

In the industrial sector, the compound may be used in the development of new materials, catalysts, and chemical processes. Its versatility and reactivity make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of 9-((3aR,4S,6R,6aR)-6-(Aminomethyl)-2,2-dimethyl-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to various effects. The compound’s structure allows it to bind to enzymes, receptors, and other biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives and tetrahydrofurodioxol-containing molecules. Examples are:

  • 9H-purin-6-amine derivatives
  • Tetrahydrofurodioxol analogs

Uniqueness

What sets 9-((3aR,4S,6R,6aR)-6-(Aminomethyl)-2,2-dimethyl-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine apart is its unique combination of a purine base with a tetrahydrofurodioxol ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and application.

Properties

Molecular Formula

C13H18N6O3

Molecular Weight

306.32 g/mol

IUPAC Name

9-[(3aR,4S,6R,6aR)-6-(aminomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-amine

InChI

InChI=1S/C13H18N6O3/c1-13(2)21-8-6(3-14)20-12(9(8)22-13)19-5-18-7-10(15)16-4-17-11(7)19/h4-6,8-9,12H,3,14H2,1-2H3,(H2,15,16,17)/t6-,8-,9-,12+/m1/s1

InChI Key

RGJLVQRLOVOJRF-PPSWKLDYSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)N)CN)C

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CN)C

Origin of Product

United States

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